molecular formula C12H18N4O B8295369 6-amino-N-(1-methyl-4-piperidyl)pyridine-3-carboxamide

6-amino-N-(1-methyl-4-piperidyl)pyridine-3-carboxamide

Cat. No.: B8295369
M. Wt: 234.30 g/mol
InChI Key: NMXPOFDUCXONJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-N-(1-methyl-4-piperidyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

6-amino-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H18N4O/c1-16-6-4-10(5-7-16)15-12(17)9-2-3-11(13)14-8-9/h2-3,8,10H,4-7H2,1H3,(H2,13,14)(H,15,17)

InChI Key

NMXPOFDUCXONJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Aminonicotinic acid (Aldrich; 2 g, 14.48 mmol) and 4-amino-1-methylpiperidine (Fluorochem; 1.82 g, 15.92 g) were suspended in DMF (20 mL), DIPEA (7.5 mL, 43.44 mmol) and HATU (6.05 g, 15.92 mmol) were added and the reaction stirred at ambient temperature for 18 hrs. The solvent was evaporated and the residues stirred with water (50 mL for 1 hr filtered, acidified with 2M aq HCl and added to a 50 g SCX-2 column pre-wet with MeOH (2 column volumes). Flushed with MeOH (2 column volumes) then the crude product eluted with 2M ammonia in MeOH and evaporated. The residue was dissolved in DCM with a little MeOH to help solubility and purified on silica eluting with a gradient of 10-20% 2M ammonia in MeOH/DCM. Fractions containing product combined and evaporated to give the title compound as a cream solid (1.75 g, 52%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.05 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
52%

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